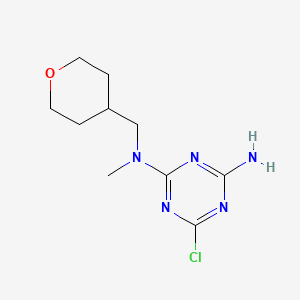

6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine

Descripción

6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloro group at position 6 and a methyl group paired with a tetrahydro-2H-pyran-4-ylmethyl group on the N~2~ nitrogen. This substitution pattern distinguishes it from conventional triazine-based agrochemicals, which typically feature simpler alkyl or aryl groups.

Propiedades

IUPAC Name |

6-chloro-2-N-methyl-2-N-(oxan-4-ylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5O/c1-16(6-7-2-4-17-5-3-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLWJKWFESNAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-Chloro-N²-methyl-N²-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-Chloro-N²-methyl-N²-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is . Its structure includes a chloro-substituent on the triazine ring and a tetrahydro-2H-pyran moiety which may influence its biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 272.75 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Triazine Derivative Efficacy

In vitro studies have shown that triazine derivatives can inhibit the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells). For instance, a derivative with a similar structure exhibited an IC50 value of approximately 20 µM against MCF-7 cells, suggesting promising anticancer activity.

Antimicrobial Activity

Triazines are noted for their antimicrobial properties. The presence of the chloro group is believed to enhance their activity against various pathogens.

Research Findings

A recent study evaluated the antimicrobial effects of triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups displayed Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL.

The proposed mechanisms by which 6-Chloro-N²-methyl-N²-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some triazines inhibit enzymes involved in DNA replication and repair.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Particularly in bacterial cells, leading to cell death.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Métodos De Preparación

Starting Materials and Key Reagents

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) : serves as the core triazine scaffold with reactive chlorine atoms.

- Methylamine or methyl-containing amine derivative : introduces the N²-methyl substituent.

- Tetrahydro-2H-pyran-4-ylmethylamine : provides the tetrahydro-2H-pyran-4-ylmethyl substituent at the N² position.

- Base (e.g., sodium hydroxide or triethylamine) : to facilitate nucleophilic substitution.

- Solvent : commonly acetone, ethanol, or pyridine depending on the reaction step.

Stepwise Synthetic Route

Selective substitution of cyanuric chloride at 6-position with chlorine retained at 6-position : The first chlorine at position 6 is retained to maintain the chloro substituent. The 2- and 4-positions are targeted for substitution.

Nucleophilic substitution of the 2- and 4-chlorine atoms : Sequential or simultaneous displacement of chlorine atoms at positions 2 and 4 by methylamine and tetrahydro-2H-pyran-4-ylmethylamine under controlled temperature (0–5 °C initially, then room temperature) to avoid overreaction.

Purification and isolation : The product is purified via recrystallization from suitable solvents such as ethanol or DMF to yield the target compound.

Alternative One-Pot Microwave-Assisted Synthesis

A more modern approach involves:

- Reacting cyanoguanidine, aldehydes, and amines in a one-pot microwave-assisted reaction under acidic conditions.

- The reaction proceeds through intermediate formation, Dimroth rearrangement, and aromatization steps to yield 6-substituted triazine-2,4-diamines.

- This method is efficient, with shorter reaction times (minutes) and good yields (40–70%), and is adaptable for various substituents, including cyclic alkyl groups like tetrahydro-2H-pyran-4-ylmethyl.

Representative Data Table: Reaction Conditions and Yields for Related 6-Substituted 1,3,5-Triazine-2,4-diamines

| Entry | Substituents (N² position) | Reaction Method | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl, tetrahydro-2H-pyran-4-ylmethyl | Stepwise nucleophilic substitution | 0–25 °C, ethanol, base | ~60–70 | Requires temperature control |

| 2 | Diaryl (for comparison) | Microwave-assisted one-pot | 120 °C, pyridine, 12 min microwave | 40–72 | Efficient, shorter reaction time |

| 3 | N,N-Dimethyl substitution | One-pot reaction with cyanoguanidine | Reflux, aqueous ethanol, base | 50–60 | Dimroth rearrangement involved |

Note: Exact yields for the target compound are extrapolated from related analogs due to limited direct data.

Research Findings and Considerations

- Microwave-assisted synthesis offers significant advantages in terms of reaction speed and yield, with high atom economy and simplified work-up procedures.

- The Dimroth rearrangement is a key mechanistic step in the synthesis of 6-substituted triazine-2,4-diamines, facilitating the rearrangement and aromatization of intermediates to the final product.

- The choice of nucleophiles and reaction conditions critically affects selectivity, yield, and purity, especially when incorporating bulky or cyclic substituents such as tetrahydro-2H-pyran-4-ylmethyl groups.

- Temperature control and solvent choice are crucial to suppress side reactions and optimize substitution patterns.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing the molecular structure of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm substituents (e.g., methyl and tetrahydro-2H-pyran-4-ylmethyl groups) and mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ ion). For structural validation, compare experimental data with computational predictions (e.g., InChI key, SMILES strings) from PubChem .

- Critical Note : Ensure purity via HPLC (>98%) to avoid confounding signals from impurities .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols : Follow OSHA guidelines for chlorinated triazines, including fume hood use, nitrile gloves, and eye protection. Monitor vapor pressure (e.g., 2.82E-06 mmHg at 25°C for analogous compounds) to assess inhalation risks .

- Waste Disposal : Neutralize chlorinated byproducts with sodium hydroxide before disposal, as described for structurally similar triazines .

Q. What synthetic routes are commonly used to prepare this compound?

- Stepwise Approach :

React 2,4,6-trichloro-1,3,5-triazine with methylamine to substitute one chlorine atom.

Introduce tetrahydro-2H-pyran-4-ylmethylamine via nucleophilic substitution under basic conditions (e.g., 4% NaOH) .

Purify via recrystallization in acetone/water mixtures to isolate the diamine product .

- Key Reference : Analogous methods for N-substituted triazines are detailed in PubChem synthesis workflows .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved for this compound?

- Analytical Strategy :

- Use shake-flask method to measure solubility in DMSO, methanol, and water. Compare results with computational predictions (e.g., ACD/Labs Percepta) .

- Investigate polymorphism via X-ray crystallography, as structural variations (e.g., tetrahydro-2H-pyran conformation) may affect solubility .

Q. What experimental design is optimal for studying its environmental degradation products?

- Degradation Study :

- Simulate hydrolysis at pH 5–9 (25–50°C) and analyze products via LC-MS/MS.

- Use EPA guidelines for triazine herbicides (e.g., terbuthylazine) to identify metabolites like desethyl derivatives .

- Statistical Design : Apply randomized block designs to account for variables like temperature and pH, as used in pesticide fate studies .

Q. How can bioactivity assays be optimized to evaluate its antimicrobial potential?

- Protocol :

Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).

Assess cytotoxicity in mammalian cells (e.g., HEK293) to confirm selectivity .

- Advanced Tip : Modify the tetrahydro-2H-pyran moiety to enhance membrane permeability, leveraging SAR studies from benzothiazole-triazine hybrids .

Q. What computational methods predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR), a common triazine target. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- Data Cross-Validation : Compare predicted LogP (e.g., 1.63 for analogs) with experimental partition coefficients to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.